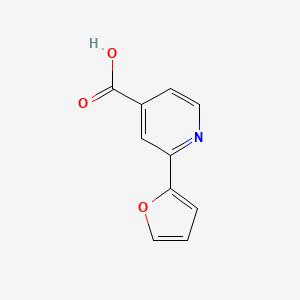

2-(Furan-2-yl)pyridine-4-carboxylic acid

Description

2-(Furan-2-yl)pyridine-4-carboxylic acid (CAS: 1177283-58-7) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and a furan-2-yl moiety at the 2-position. Its molecular formula is C₁₀H₇NO₃, with a molecular weight of 292.27 g/mol (calculated from substituents) . The furan ring, an electron-rich heterocycle, and the pyridine-carboxylic acid group contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(furan-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJBDQGUVODXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651748 | |

| Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-95-4 | |

| Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furylboronic acid with 4-bromopyridine-2-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Another approach involves the direct functionalization of pyridine derivatives. For example, the reaction of 2-furylmagnesium bromide with 4-chloropyridine-2-carboxylic acid in the presence of a suitable catalyst can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 2-(Furan-2-yl)pyridine-4-methanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of 2-(furan-2-yl)pyridine-4-carboxylic acid demonstrate significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death) through specific molecular pathways.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .

- Anti-inflammatory Effects : Case studies have highlighted the anti-inflammatory properties of this compound, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Material Science Applications

- Polymer Chemistry : this compound has been utilized as a building block in the synthesis of functional polymers. Its ability to form stable bonds with various monomers allows for the development of materials with tailored properties for specific applications, including coatings and adhesives .

- Nanotechnology : The compound has been explored for its role in the fabrication of nanomaterials. Its unique chemical structure facilitates the formation of nanoscale structures that exhibit enhanced electrical and thermal properties, making them suitable for use in electronic devices .

Agricultural Chemistry Applications

- Pesticide Development : The compound's reactivity has led to its investigation as a precursor for novel agrochemicals. Its derivatives have shown promise as effective pesticides against agricultural pests, contributing to sustainable farming practices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2,2'-Bipyridine-4-carboxylic Acid

- Structure : Two pyridine rings linked at the 2- and 2'-positions, with a carboxylic acid at the 4-position.

- This makes it a stronger ligand for metal ions in coordination chemistry .

- Applications : Widely used in catalysis and luminescent materials.

4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid

- Structure : A difluorophenyl group at the 4-position of the pyridine ring.

- Key Differences : The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group (lower pKa) compared to the furan-substituted analog. This enhances its reactivity in esterification or amidation reactions .

- Applications : Intermediate in the synthesis of fluorinated pharmaceuticals.

6-(Furan-2-yl)-3-methyl-1-(4-(pyridin-4-yl)benzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

- Structure : A pyrazolo[3,4-b]pyridine core with furan and pyridylbenzyl substituents.

- Key Differences : The fused pyrazole ring introduces additional hydrogen-bonding sites, improving binding affinity in enzyme inhibition (e.g., kinase inhibitors) .

- Applications : Targeted covalent inhibitors in drug discovery.

Functional Group Modifications

2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid

- Structure : Bromine substituent at the 6-position of the pyridine ring.

- However, it reduces solubility in aqueous media compared to the non-halogenated furan derivative .

(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic Acid

- Structure : Pyrrolidine ring substituted with furan and carboxylic acid groups.

- Key Differences : The aliphatic pyrrolidine ring confers conformational flexibility and improved solubility in polar solvents compared to the rigid pyridine-based analog .

- Applications : Chiral building block in peptide mimetics.

Biological Activity

2-(Furan-2-yl)pyridine-4-carboxylic acid (also referred to as FPCA) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications of FPCA, drawing from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7NO3, and its structure consists of a pyridine ring substituted with a furan group and a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.

Synthesis

FPCA can be synthesized through various methods, including microwave-assisted techniques and traditional organic reactions. The synthesis often involves the reaction of pyridine derivatives with furan-containing compounds, yielding FPCA as a product .

Antiproliferative Effects

FPCA has demonstrated significant antiproliferative activity against various cancer cell lines. Research indicates that the compound exhibits lower IC50 values, suggesting potent inhibition of cell growth. For example, studies have shown that modifications in the chemical structure can enhance its antiproliferative effects against cell lines such as HeLa and A549 .

The mechanism by which FPCA exerts its antiproliferative effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that FPCA induces significant caspase-3 activation, a marker for apoptosis, in treated cells .

Anti-inflammatory and Anti-allergic Activities

In addition to its anticancer properties, FPCA has shown promise in anti-inflammatory and anti-allergic activities. Certain derivatives of FPCA have been reported to inhibit neutrophil degranulation and superoxide formation, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Studies

- Anti-inflammatory Activity : In a study examining various furan derivatives, FPCA exhibited significant inhibition of β-glucuronidase release from mast cells, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : A detailed evaluation of FPCA against different cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through increased caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of FPCA can be significantly influenced by structural modifications. The presence of electron-donating groups such as hydroxyl (-OH) or methoxy (-OCH3) groups has been correlated with enhanced antiproliferative activity .

Key Findings from SAR Studies

- Compounds with additional -OH groups showed improved IC50 values against various cancer cell lines.

- Substitution patterns on the pyridine ring can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Furan-2-yl)pyridine-4-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of heterocyclic carboxylic acids often involves multi-step reactions, such as coupling furan derivatives with pyridine precursors. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide as a base, followed by purification using column chromatography . To improve yields, optimize reaction stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity. Post-reaction washes with saturated NaCl and drying agents (e.g., Na₂SO₄) enhance purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of furan (δ 6.3–7.5 ppm) and pyridine protons.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for research use) .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS in negative ion mode for carboxylic acids).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Wear PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Use fume hoods during synthesis to prevent inhalation of volatile by-products (e.g., hydrogen chloride) .

- Store in airtight containers at 2–8°C to prevent degradation. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays involving this compound?

- Methodological Answer : Contradictions may arise from impurities or assay conditions.

- Step 1 : Re-evaluate compound purity via HPLC and NMR to rule out structural analogs or by-products .

- Step 2 : Standardize assay parameters (e.g., pH, temperature, cell line passage number). For example, antimicrobial assays should use consistent inoculum sizes and incubation times .

- Step 3 : Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid moiety (e.g., methyl ester) to prevent unwanted nucleophilic attacks .

- Catalyst Optimization : Use palladium catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .

- Temperature Control : Lower reaction temperatures (e.g., –10°C) reduce furan ring-opening side reactions .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Degradation Pathways : Acidic conditions may hydrolyze the carboxylic acid group, forming 2-(furan-2-yl)pyridine. Basic conditions could decarboxylate the compound, yielding CO₂ and a pyridine-furan derivative .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Models : Corrogate structural features (e.g., electron-rich furan) with activity data to design analogs with improved affinity .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.